molecular formula C16H20ClNO B603347 N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclohexanamine CAS No. 1239720-53-6

N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclohexanamine

Katalognummer: B603347
CAS-Nummer: 1239720-53-6
Molekulargewicht: 277.79g/mol
InChI-Schlüssel: NUZZIMJMLZISRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclohexanamine is a chemical compound with the molecular formula C16H20ClNO and a molecular weight of 277.79 g/mol . This compound is characterized by the presence of a cyclohexanamine group attached to a benzyl ring substituted with a chlorine atom and a propynyloxy group.

Vorbereitungsmethoden

The synthesis of N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclohexanamine typically involves the reaction of 5-chloro-2-(2-propynyloxy)benzyl chloride with cyclohexanamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclohexanamine can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclohexanamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclohexanamine can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

1239720-53-6

Molekularformel

C16H20ClNO

Molekulargewicht

277.79g/mol

IUPAC-Name

N-[(5-chloro-2-prop-2-ynoxyphenyl)methyl]cyclohexanamine

InChI

InChI=1S/C16H20ClNO/c1-2-10-19-16-9-8-14(17)11-13(16)12-18-15-6-4-3-5-7-15/h1,8-9,11,15,18H,3-7,10,12H2

InChI-Schlüssel

NUZZIMJMLZISRT-UHFFFAOYSA-N

SMILES

C#CCOC1=C(C=C(C=C1)Cl)CNC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.